molecular formula C15H18N2O3 B2917586 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1797027-53-2

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2917586
CAS No.: 1797027-53-2
M. Wt: 274.32
InChI Key: SDEWPNFBIVTDHI-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a 1,2-oxazole core substituted with a methyl group at position 4. The carboxamide group at position 3 is linked to a 2-methoxy-2-(2-methylphenyl)ethyl side chain.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-6-4-5-7-12(10)14(19-3)9-16-15(18)13-8-11(2)20-17-13/h4-8,14H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEWPNFBIVTDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=NOC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the methoxy and methylphenyl groups. Common reagents used in the synthesis include methoxyethanol, methylphenylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial use.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a wide range of compounds with varying properties.

Scientific Research Applications

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several heterocyclic carboxamide derivatives documented in the literature.

Structural Analogues from Patent Literature

The following compounds, listed in , exhibit overlapping features with the target molecule:

Compound ID Core Structure Key Substituents Potential Therapeutic Indications
1 1,2,4-Oxadiazole Ethyl(2-methylphenyl)aminoethyl chain; (3-methyl-1,2,4-oxadiazol-5-yl)methylthio Cancer, viral infections
3 Isoxazole (1,2-oxazole) 3,5-Dimethyl-4-isoxazolylmethylthio; pyridinecarboxamide Thrombotic events
4 Isoxazole (1,2-oxazole) 5-Methyl-3-isoxazolylmethylthio; propylamino chain Platelet aggregation

Key Structural Differences and Implications

Heterocyclic Core: The target compound contains a 1,2-oxazole core, whereas Compound 1 () uses a 1,2,4-oxadiazole ring. Compounds 3 and 4 () share the 1,2-oxazole core but incorporate thioether (-S-) linkages absent in the target molecule. Thioether groups may enhance oxidative stability or modulate solubility .

Side Chain Modifications: The target compound’s 2-methoxy-2-(2-methylphenyl)ethyl side chain contrasts with the ethylamino or propylamino chains in Compounds 1–4. Such differences could impact steric bulk, pharmacokinetics (e.g., half-life), or receptor affinity.

Carboxamide Position :

  • The target molecule’s carboxamide is directly attached to the oxazole ring, while Compounds 3–4 feature pyridinecarboxamide or benzamide moieties. Pyridine rings may introduce additional hydrogen-bonding or π-π stacking interactions .

Functional Data Limitations

No quantitative data (e.g., IC50, logP, bioavailability) for the target compound or its analogues are provided in the evidence. Thus, functional comparisons (e.g., potency, selectivity) cannot be made.

Biological Activity

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15_{15}H19_{19}N3_{3}O3_{3}. The structure features a methoxy group, a methylphenyl moiety, and an oxazole ring, which are significant for its biological interactions.

Research indicates that compounds with oxazole rings often exhibit diverse pharmacological activities. The biological activity of this compound is primarily attributed to:

  • Anticancer Activity : Studies have shown that oxazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been demonstrated to activate apoptotic pathways in various cancer cell lines.
  • Antimicrobial Properties : The presence of the oxazole ring has been linked to antimicrobial effects against certain bacterial strains.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Case Study 1: Anticancer Efficacy

A study published in MDPI explored the cytotoxic effects of various oxazole derivatives against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50_{50} value in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Flow cytometry analyses revealed that the compound induced apoptosis through upregulation of p53 and activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Table 1: Biological Activities of this compound

Activity TypeCell Line/OrganismIC_{50 / MIC (µg/mL)Mechanism of Action
AnticancerMCF-710 µMApoptosis induction via p53/caspase pathway
AnticancerHeLa12 µMApoptosis induction via p53/caspase pathway
AntimicrobialStaphylococcus aureus32 µg/mLDisruption of bacterial cell wall
AntimicrobialEscherichia coli32 µg/mLDisruption of bacterial cell wall

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